

physical properties of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

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In-Depth Technical Guide: Physicochemical Characterization of **3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde**

Foreword

Within the realms of medicinal chemistry and materials science, the pyrazole scaffold is a fundamental heterocyclic structure. Its derivatives are crucial in creating a wide range of pharmacologically active compounds and functional materials. Among these, **3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde** is a key intermediate in synthesis. Its aldehyde group allows for various chemical changes, leading to more complex molecular designs. A thorough grasp of its physical properties is essential for its effective use in synthesis, development, and formulation. This guide offers a detailed look at the main physicochemical traits of this compound, based on established analytical methods and data.

Molecular Structure and Spectroscopic Profile

The definitive confirmation of a chemical's molecular structure is the first step in its characterization. For **3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde**, this is accomplished by a blend of spectroscopic methods, each contributing a distinct piece to the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are vital for determining the connectivity of atoms in a molecule. The chemical shifts, multiplicities, and integration of proton signals, along with the chemical shifts of carbon signals, offer a detailed map of the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Data

¹ H NMR	δ (ppm)	Multiplicity	Integration	Assignment	¹³ C NMR	δ (ppm)
9.96	s	1H		-CHO	186.2	
7.79	s	1H		Pyrazole-H5	151.2	
7.53 - 7.05	m	5H		Phenyl-H	138.1	
2.49	s	3H		-CH ₃	129.5	
126.3						
123.1						
13.8						

Note: Data is a representative compilation from various sources and may vary slightly based on the solvent and instrument used.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a potent technique for identifying the functional groups in a molecule. The vibrational frequencies of specific bonds create a unique "fingerprint." For **3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde**, the most significant absorption band is from the carbonyl group (C=O) of the aldehyde, which is typically observed in the 1650-1700 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of a molecule and its fragments, which helps in determining its molecular weight. For **3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde** (C₁₁H₁₀N₂O), the expected monoisotopic mass is about 186.0793 g/mol .[2]

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with great precision.

Fundamental Physical Properties

The bulk physical properties of a compound are essential for its handling, storage, and use in different processes.

Physical State and Appearance

At room temperature, **3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde** is usually a solid.[3] It is often described as a white to off-white or pale yellow crystalline powder.

Melting Point

The melting point is a key measure of purity. For **3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde**, the reported melting point is generally between 57-61 °C.[3] A narrow melting range indicates high purity.

Solubility Profile

Knowing a compound's solubility is vital for reaction setup, purification, and formulation.

Table 2: General Solubility Characteristics

Solvent	Solubility
Dimethyl Sulfoxide	Soluble
Methanol	Soluble
Polar aprotic solvents (e.g., acetonitrile)	Good solubility
Alcohols (e.g., ethanol)	Moderate solubility
Water	Limited solubility

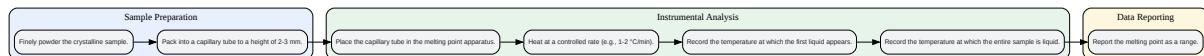
This solubility profile indicates that the compound has moderate polarity, which is consistent with its molecular structure.[4]

Experimental Methodologies for Physical Property Determination

The following section details standard procedures for determining the key physical properties discussed.

Melting Point Determination Workflow

Determining the melting point is a basic method for checking the purity of a crystalline solid.

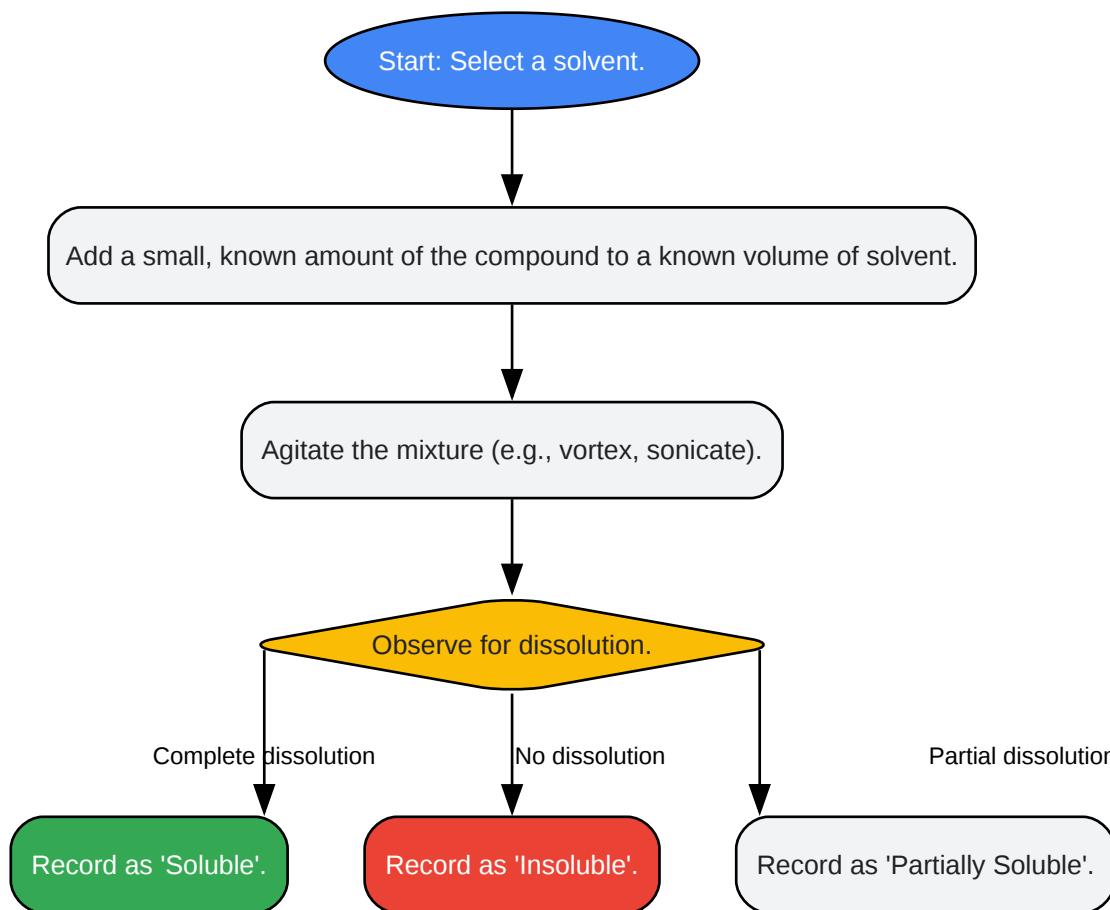


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Caption: Workflow for Melting Point Determination.

Solubility Assessment Protocol

A qualitative yet systematic method for determining solubility is key for initial process development.



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Caption: Protocol for Qualitative Solubility Assessment.

Crystallography and Solid-State Characterization

While not always done, single-crystal X-ray diffraction can reveal the exact three-dimensional structure of the molecule in its solid state, including bond lengths, angles, and intermolecular forces. This information is crucial for understanding crystal packing and possible polymorphism, which can affect properties like solubility and dissolution rate.

Conclusion

The physical properties of **3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde** are well-established and match its molecular structure. Its characterization through various analytical methods provides the basis for its use as a flexible building block in organic synthesis. The methods described in this guide are standard in the field, ensuring reliable and consistent data.

for researchers and professionals in drug development. A solid understanding of these properties is vital for optimizing reaction conditions, creating effective purification methods, and advancing the synthesis of new chemical compounds.

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